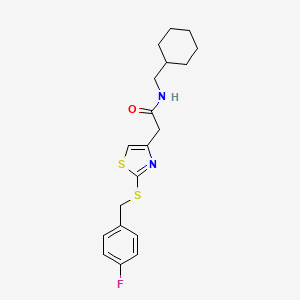![molecular formula C22H15ClN4OS B2629392 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide CAS No. 923678-61-9](/img/structure/B2629392.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Inhibition of specific kinases can be therapeutically relevant.
Antimicrobial Activity
While not explicitly mentioned for this compound, related structures have been evaluated for antimicrobial activity. If you’re interested in exploring this aspect further, you might consider investigating the compound’s potential effects against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) .
Anti-Tobacco Mosaic Virus (TMV) Activity
Although not directly studied for this compound, related derivatives have been evaluated for their anti-TMV activity. If you’re curious about antiviral properties, it might be worthwhile to explore this avenue .
Nucleophilic Aromatic Substitution
The synthesis of this compound involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Understanding the synthetic pathways can provide insights into its reactivity and potential modifications .
Heterocycle Reactions
Given its heterocyclic structure, this compound could participate in various heterocycle reactions. Further exploration of its reactivity in different chemical transformations could reveal additional applications .
Covalent Inhibitors
Considering its design as a potential irreversible inhibitor, investigating its covalent binding properties and selectivity could be relevant. Covalent inhibitors are gaining attention in drug discovery due to their unique mechanisms of action .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biological processes in the pathogen, leading to its death or growth inhibition.
Biochemical Pathways
The specific biochemical pathways affected by N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
The molecular and cellular effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-18(23)6-7-19-20(14)26-22(29-19)27(13-16-8-10-25-11-9-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMXGUJMWBRIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
![N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629321.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)
![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)
![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)